molecular formula C10H9BrO2 B12043493 3-(3-Bromophenyl)-2-methylacrylic acid

3-(3-Bromophenyl)-2-methylacrylic acid

Cat. No.: B12043493
M. Wt: 241.08 g/mol
InChI Key: OGRUHQXSAHUXOT-FNORWQNLSA-N
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Description

Contextualization within Aromatic α,β-Unsaturated Carboxylic Acid Derivatives

3-(3-Bromophenyl)-2-methylacrylic acid belongs to the broad class of α,β-unsaturated carboxylic acids. This classification is due to the presence of a carbon-carbon double bond between the α and β carbons relative to the carboxyl group. mdpi.com The aromatic nature of this compound is conferred by the 3-bromophenyl substituent. This structural motif places it within the family of cinnamic acid derivatives, which are characterized by a phenyl group attached to acrylic acid. mdpi.com Cinnamic acid and its derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.com

Simultaneously, the presence of a methyl group on the α-carbon of the acrylic acid moiety links this compound to methacrylic acid and its derivatives. wikipedia.org Methacrylic acid is a crucial monomer in the polymer industry, most notably for the production of polymethyl methacrylate (B99206) (PMMA). wikipedia.org The introduction of the methyl group can influence the reactivity and biological profile of the molecule compared to its unsubstituted cinnamic acid counterpart. researchgate.net

The synthesis of such α,β-unsaturated aromatic acids can often be achieved through classic organic reactions like the Perkin reaction or the Knoevenagel condensation. wikipedia.orgwikipedia.org The Perkin reaction, for instance, involves the condensation of an aromatic aldehyde (in this case, 3-bromobenzaldehyde) with an acid anhydride (B1165640) (like propanoic anhydride) in the presence of a weak base. iitk.ac.inbyjus.com The Knoevenagel condensation provides an alternative route, reacting an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as methylmalonic acid, in the presence of a basic catalyst. wikipedia.orgorganic-chemistry.org

Stereochemical Considerations in this compound Isomers

A key structural feature of this compound is the potential for geometric isomerism around the carbon-carbon double bond. This gives rise to two stereoisomers: the (E)-isomer and the (Z)-isomer. This type of isomerism occurs due to the restricted rotation around the double bond. researchgate.net

In the (E)-isomer (from the German entgegen, meaning opposite), the higher priority groups on each carbon of the double bond are on opposite sides. For this compound, the 3-bromophenyl group and the carboxylic acid group would be on opposite sides of the double bond. Conversely, in the (Z)-isomer (from the German zusammen, meaning together), these higher priority groups are on the same side. The relative stability and reactivity of these isomers can differ, which can have significant implications for their biological activity and applications in materials science. While specific studies on the stereoisomers of this compound are not extensively documented in the public domain, research on related 3-aryl-2-methylacrylic acids often focuses on the synthesis and properties of the more stable (E)-isomer.

Overview of Research Significance in Modern Organic and Medicinal Chemistry

While specific research dedicated solely to this compound is limited, the broader classes of brominated aromatic compounds and cinnamic acid derivatives have garnered considerable interest in medicinal chemistry. The bromine atom can act as a valuable substituent, enhancing the lipophilicity of a molecule and potentially improving its ability to cross biological membranes. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.

For instance, related structures containing a 3-bromophenyl moiety have been investigated for their potential as enzyme inhibitors. For example, 3-bromophenol (B21344) has been noted to act as an enzyme inhibitor. fishersci.no Additionally, derivatives of 3-bromophenylacetic acid are used as biochemical reagents in life science research. medchemexpress.com These examples suggest that the 3-bromophenyl group can be a key pharmacophore in the design of biologically active molecules. The α,β-unsaturated carbonyl system present in this compound is also a known Michael acceptor, which can react with nucleophilic residues in biological macromolecules, a mechanism that is often exploited in the design of enzyme inhibitors, such as the hexokinase II inhibitor 3-bromopyruvic acid. researchgate.netmedchemexpress.com

The combination of the 3-bromophenyl group and the reactive acrylic acid moiety in this compound makes it a compound of interest for further investigation in the development of novel therapeutic agents and as a versatile building block in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

(E)-3-(3-bromophenyl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C10H9BrO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+

InChI Key

OGRUHQXSAHUXOT-FNORWQNLSA-N

Isomeric SMILES

C/C(=C\C1=CC(=CC=C1)Br)/C(=O)O

Canonical SMILES

CC(=CC1=CC(=CC=C1)Br)C(=O)O

Origin of Product

United States

Chemical Transformations and Reactivity of 3 3 Bromophenyl 2 Methylacrylic Acid Derivatives

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for transformations such as esterification and amidation. These reactions are fundamental in modifying the compound's polarity, solubility, and its ability to be incorporated into larger molecular or polymeric structures.

Esterification: The conversion of the carboxylic acid to an ester can be achieved under various conditions. Standard Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. jocpr.com Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com Research on related poly(acrylic acid) and poly(methacrylic acid) systems has demonstrated that esterification can also be effectively promoted at room temperature using 1,1,3,3-tetramethylguanidine (B143053) (TMG) with various halogenated compounds in polar solvents like DMSO. rsc.org Enzymatic methods, using lipases such as Novozym 435, provide a green chemistry alternative for the esterification of acrylic and methacrylic acids with alcohols. nih.gov

Amidation: The synthesis of amides from 3-(3-bromophenyl)-2-methylacrylic acid can be accomplished by reacting it with primary or secondary amines. This transformation typically requires activation of the carboxylic acid, for instance, by converting it to an acyl chloride, followed by the addition of the amine. Direct amidation by heating the acid with an amine is also possible, though often less efficient. In related systems, the aminolysis of acrylic esters, reacting them with amines in the presence of specific catalysts like a mixture of dialkyl tin oxide and a titanium alkoxide, has been shown to produce the corresponding amides in high yields. google.com

ReactionReagents & ConditionsSolventTypical ProductReference(s)
Esterification Alcohol, H₂SO₄ (cat.), HeatAlcohol (as solvent)Ester jocpr.com
Alcohol, DCC, DMAP (cat.)Dichloromethane, DMFEster jocpr.com
Halogenated compound, TMGDMSO, DMFEster rsc.org
Alcohol, Novozym 435t-ButanolEster nih.gov
Amidation 1. SOCl₂ or (COCl)₂ 2. Amine, BaseAnhydrous, non-proticAmideGeneral Method
Amine, Dialkyl tin oxide/Ti(IV) alkoxide (cat.), 50-180°CNone or inert solventAmide google.com

Reactivity of the Aryl Bromide Substituent in Cross-Coupling Reactions

The aryl bromide functionality is a cornerstone for building molecular complexity via palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the phenyl ring, making it a key site for diversification. The C-Br bond is weaker than a C-Cl bond, making it more susceptible to the initial oxidative addition step in the catalytic cycle. illinois.edu

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a powerful tool for vinylation of the aromatic ring, forming a new C-C bond with outstanding trans selectivity. organic-chemistry.org Various palladium sources, including Pd(OAc)₂, and ligands can be used to facilitate this transformation. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, catalyzed by a palladium complex in the presence of a base. illinois.edu The Suzuki-Miyaura reaction is exceptionally versatile, tolerating a wide range of functional groups, and is widely used to form biaryl structures or to attach alkyl, alkenyl, and heteroaromatic moieties. nih.govmdpi.com The reaction is generally effective for aryl bromides, using catalysts like Pd(PPh₃)₄ with bases such as K₃PO₄ in solvents like 1,4-dioxane. mdpi.com

Sonogashira Coupling: This cross-coupling reaction joins the aryl bromide with a terminal alkyne. The classic conditions involve a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. Copper-free protocols have also been developed, which are advantageous for preventing the homocoupling of alkynes. nih.gov A system using Pd(OAc)₂ with a suitable phosphine (B1218219) ligand and a base like DBU in THF has proven effective for coupling aryl bromides with alkynes. nih.gov

Coupling ReactionCoupling PartnerCatalyst SystemBaseTypical ProductReference(s)
Heck Alkene (e.g., Styrene, Acrylate)Pd(OAc)₂, PPh₃Et₃N, K₂CO₃Substituted Alkene wikipedia.orgorganic-chemistry.org
Suzuki-Miyaura Boronic Acid / Ester (Ar-B(OH)₂)Pd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, K₃PO₄, Cs₂CO₃Biaryl, Aryl-Alkyl nih.govmdpi.commdpi.com
Sonogashira Terminal Alkyne (R-C≡CH)Pd(OAc)₂, P(p-tol)₃ (Cu-free)DBUAryl-Alkyne nih.gov
Sonogashira (Classic) Terminal Alkyne (R-C≡CH)Pd(PPh₃)₂, CuIEt₃N, Piperidine (B6355638)Aryl-Alkyne organic-chemistry.org

Olefinic Bond Reactivity (e.g., Nucleophilic Additions in Related Esters)

The carbon-carbon double bond in this compound and its derivatives is electron-deficient due to the conjugation with the carboxyl/ester group, making it susceptible to nucleophilic attack.

Typically, α,β-unsaturated carbonyl compounds undergo conjugate addition (a Michael-type or 1,4-addition), where a nucleophile attacks the β-carbon. However, recent advances in photocatalysis have enabled an "umpolung" or inverse reactivity. nih.gov In one such study on related α,β-unsaturated amides and esters, a visible-light-induced redox photocatalysis allowed for the α-specific nucleophilic addition of various F, Cl, O, and N-nucleophiles, concurrent with a trifluoromethylation at the β-position. This reaction proceeds under mild conditions and provides access to α-functionalized products that are not accessible through traditional conjugate addition pathways. nih.gov

The olefinic bond also participates in intramolecular cyclization reactions. For instance, in related N-(o-bromoaryl)acrylamides, an intramolecular Heck reaction can occur where the palladium, after inserting into the aryl-bromide bond, is attacked by the tethered double bond to form a new ring system, such as an oxindole. rsc.org This highlights the dual reactivity of molecules containing both an aryl halide and an activated alkene.

Mechanistic Investigations of Related Acrylic and Propanoic Acid Systems

While specific mechanistic studies on this compound are not widely published, valuable insights can be drawn from investigations into related arylacrylic acids and polymeric methacrylate (B99206) systems.

Kinetic studies on the esterification of acrylic and methacrylic acids provide a framework for understanding the reactivity of the carboxyl group. The esterification of acrylic acid with ethanol (B145695) using a sulfuric acid catalyst, for example, follows second-order kinetics. researchgate.net The reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of reactants. Increasing the temperature and catalyst amount generally increases the reaction rate. researchgate.netciac.jl.cn

For catalyzed esterification reactions, different kinetic models have been used to fit experimental data. Pseudo-Homogeneous (P-H) and Langmuir-Hinshelwood (L-H) models are commonly applied to reactions catalyzed by ion-exchange resins. ciac.jl.cnresearchgate.net The L-H model, which accounts for the adsorption of reactants onto the catalyst surface, often provides a better fit for the data. ciac.jl.cn Kinetic parameters, including reaction enthalpy (ΔH) and activation energy (Ea), have been determined for these systems, confirming that the reactions are typically endothermic. researchgate.net

Reaction SystemKinetic ModelKey Findings & ParametersReference(s)
Acrylic Acid + Ethanol (H₂SO₄ cat.)Second-Order ReversibleEndothermic reaction (ΔH = +2.5 kJ/mol). Rate increases with temperature and catalyst concentration. researchgate.net
Methacrylic Acid + Methanol (B129727) (Resin cat.)Langmuir-Hinshelwood (L-H)L-H model provided the best fit, indicating the importance of surface adsorption phenomena. ciac.jl.cn
Methyl Acrylate + Acetic Acid (Resin cat.)Pseudo-Homogeneous (P-H), L-HBoth models were used to describe the transesterification kinetics. researchgate.net

The thermal stability of polymers derived from methacrylate esters, such as poly(methyl methacrylate) (PMMA), is relevant to applications of materials synthesized from this compound derivatives. The thermal degradation of PMMA is a complex process that often occurs in multiple steps. psu.edumarquette.edu

The degradation mechanism is highly dependent on the nature of the polymer end-groups, which are determined by the polymerization initiator and termination process. researchgate.net

First Stage (approx. 200-300°C): Degradation often initiates at lower temperatures with the scission of weak links, such as unsaturated bonds at chain ends or head-to-head linkages. marquette.eduresearchgate.net

Second and Third Stages (approx. 300-400°C): At higher temperatures, the dominant degradation mechanism is random scission of the main polymer chain, followed by depropagation (unzipping), which yields a high amount of the original monomer. researchgate.netslideshare.net

Studies using thermogravimetric analysis (TGA) show that pure PMMA begins to degrade around 220°C, with significant mass loss occurring up to 400°C. researchgate.net The activation energy for the degradation process can be calculated from TGA data and has been found to be significantly higher for PMMA with more stable end-groups, indicating increased thermal stability. researchgate.net

Spectroscopic and Crystallographic Characterization of 3 3 Bromophenyl 2 Methylacrylic Acid and Its Congeners

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a detailed molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-(3-bromophenyl)-2-methylacrylic acid is expected to display distinct signals corresponding to the aromatic protons, the vinylic proton, the methyl protons, and the carboxylic acid proton.

The 2-methylacrylic acid portion of the molecule contributes three main signals. The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet far downfield, typically above δ 10.0 ppm, and in some cases, as high as δ 12.2 ppm. chemicalbook.com The methyl group (-CH₃) attached to the double bond would likely produce a singlet or a narrow quartet around δ 1.9-2.0 ppm. chemicalbook.comrsc.org The vinylic proton (=CH-) is expected to be a singlet in the region of δ 6.0-7.5 ppm, with its exact position influenced by the electronic effects of the attached 3-bromophenyl ring.

The 3-bromophenyl group will present a more complex pattern in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). Due to the meta substitution, four distinct aromatic protons will be present. These protons would exhibit complex splitting patterns (multiplets) due to spin-spin coupling. For comparison, the aromatic protons of 3-bromophenol (B21344) show signals in the range of δ 6.7 to 7.1 ppm. chemicalbook.com The presence of the acrylic acid moiety would likely shift these further downfield.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on methacrylic acid and related bromophenyl compounds.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH)> 10.0Broad Singlet
Aromatic (Ar-H)7.0 - 8.0Multiplets
Vinylic (=CH-)6.0 - 7.5Singlet
Methyl (-CH₃)1.9 - 2.0Singlet/Quartet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected.

The 2-methylacrylic acid backbone will show characteristic peaks for the carbonyl carbon, the two sp² hybridized carbons of the double bond, and the methyl carbon. The carbonyl carbon (-COOH) is the most deshielded, appearing in the δ 168-174 ppm region. blogspot.comauremn.org The two olefinic carbons (C=C) are expected between δ 125 and 140 ppm. blogspot.comlibretexts.org The methyl carbon (-CH₃) signal should appear significantly upfield, typically around δ 17-19 ppm. rsc.orgblogspot.com

The 3-bromophenyl group will contribute six signals for the aromatic carbons. The carbon atom directly bonded to the bromine atom (C-Br) is expected to have a chemical shift influenced by the heavy atom effect, often appearing around δ 122 ppm. stackexchange.com The other aromatic carbons will appear in the typical range of δ 120-140 ppm. For instance, the carbons in 3-bromophenol resonate at approximately 115, 120, 124, 131, and 157 ppm. chemicalbook.com The substituent effects of the acrylic acid group will further modify these shifts.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on methacrylic acid and related bromophenyl compounds.

Carbon Type Expected Chemical Shift (δ, ppm)
Carbonyl (-COOH)168 - 174
Olefinic/Aromatic (C=C, Ar-C)120 - 140
Carbon-Bromine (Ar-C-Br)~122
Methyl (-CH₃)17 - 19

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR are instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The C=O stretching of the carboxylic acid will produce a strong, sharp band around 1700-1725 cm⁻¹. spectroscopyonline.com The C=C double bond stretch is anticipated to show a medium intensity band around 1630-1650 cm⁻¹. pressbooks.pub

The aromatic ring will give rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. vscht.cz C=C stretching vibrations within the aromatic ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region. mdpi.com The substitution pattern on the benzene (B151609) ring (meta-disubstituted) can often be identified by the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending bands in the 900-650 cm⁻¹ region. libretexts.org A C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Table 3: Expected FT-IR Absorption Bands for this compound Note: These are estimated values based on methacrylic acid and related functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O stretch1700 - 1725Strong
AlkeneC=C stretch1630 - 1650Medium
AromaticC-H stretch> 3000Medium-Weak
AromaticC=C stretch1450 - 1600Medium-Weak
AlkaneC-H stretch (methyl)2850 - 2960Medium
AromaticC-H bend (out-of-plane)650 - 900Strong-Medium
Aryl HalideC-Br stretch500 - 600Medium-Strong

Mass Spectrometry Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. It is particularly useful for analyzing the products of a chemical reaction to determine purity and identify byproducts. In the context of synthesizing this compound, GC-MS could be employed to monitor the reaction's progress and analyze the final product mixture. chemicalbook.com

For GC-MS analysis, the carboxylic acid might need to be derivatized (e.g., converted to its methyl ester) to increase its volatility and improve its chromatographic behavior. The mass spectrum of the derivatized compound would be expected to show a clear molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the structure, likely showing losses of fragments such as the ester group, a bromine atom, and parts of the acrylic chain, helping to confirm the connectivity of the atoms. chemicalbook.com The presence of two major isotopes for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M+2 isotope pattern for the molecular ion and any bromine-containing fragments, providing a definitive signature for the presence of bromine in the molecule.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HR-MS) is an indispensable tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass-to-charge ratio (m/z). For this compound, with a chemical formula of C10H9BrO2, the expected monoisotopic mass can be calculated with high precision. The presence of bromine is particularly distinctive due to its two stable isotopes, 79Br and 81Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da.

Table 1: Predicted HR-MS Data for this compound

Molecular FormulaCalculated Monoisotopic Mass (m/z) [M-H]⁻Isotopic Pattern
C₁₀H₉BrO₂[C₁₀H₈⁷⁹BrO₂]⁻: 240.9713Presence of M and M+2 peaks of nearly equal intensity
[C₁₀H₈⁸¹BrO₂]⁻: 242.9692

Note: The table presents predicted data based on theoretical calculations.

Electronic Spectroscopy: UV-Vis Characterization of Acrylic and Methacrylic Derivatives

UV-Vis spectroscopy is utilized to investigate the electronic transitions in molecules containing chromophores. In the case of this compound and its congeners, the system of conjugation, which includes the phenyl ring, the acrylic double bond, and the carboxylic acid group, gives rise to characteristic absorption bands in the ultraviolet region. The position and intensity of these bands are sensitive to the substitution pattern on the phenyl ring and the geometry of the molecule.

Studies on related methacrylic acid derivatives show characteristic absorption maxima. For instance, methacrylic acid itself does not absorb significantly in the near UV region, but when conjugated with a phenyl ring, a bathochromic (red) shift is expected. The bromine substituent on the phenyl ring is likely to cause a further shift in the absorption maximum. While specific UV-Vis spectral data for this compound is not widely published, data for similar compounds, such as 2-methylallyl methacrylate (B99206), is available and can provide a basis for comparison. nist.gov

Table 2: UV-Vis Spectral Data for a Related Methacrylic Derivative

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
2-Methylallyl methacrylateNot specified206Not specifiedNIST WebBook nist.gov

Note: This table provides data for a related compound to infer the general spectral region of interest.

X-ray Crystallography for Solid-State Structure Determination

For this compound, X-ray diffraction analysis would reveal the planarity of the acrylic acid moiety and the dihedral angle between the phenyl ring and the acrylic group. This angle is a key determinant of the extent of π-conjugation in the molecule. The stereochemistry of the double bond is expected to be of the E-configuration to minimize steric hindrance between the phenyl ring and the carboxylic acid group.

While a crystal structure for this compound is not publicly available, the crystal structure of related compounds, such as (S)-2-amino-2-methylsuccinic acid, provides insights into the conformations that substituted small carboxylic acids can adopt. nih.gov In this related structure, the succinic acid group adopts a trans-conformation. nih.gov

The solid-state packing of this compound would be governed by a variety of intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is expected to form strong O-H···O hydrogen bonds, typically leading to the formation of centrosymmetric dimers or catemeric chains.

Furthermore, the presence of the phenyl ring allows for the possibility of π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. The bromine atom can also participate in halogen bonding, a non-covalent interaction where the electrophilic region of the bromine atom interacts with a nucleophilic species, such as an oxygen atom of a neighboring carboxylic acid group. These interactions collectively create a stable three-dimensional crystal lattice. The analysis of the crystal structure of (S)-2-amino-2-methylsuccinic acid reveals a network of O-H···O and N-H···O hydrogen bonds that form a three-dimensional framework. nih.gov

Table 3: Common Intermolecular Interactions in Phenylacrylic Acid Derivatives

Interaction TypeDescriptionPotential in this compound
Hydrogen BondingO-H···O interactions between carboxylic acid groups.Highly likely to form dimers or chains.
π-π StackingInteractions between the aromatic phenyl rings.Possible, depending on the crystal packing.
Halogen BondingBr···O interactions between the bromine atom and a Lewis base.Possible, contributing to the crystal packing.

Computational Chemistry Investigations of 3 3 Bromophenyl 2 Methylacrylic Acid

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometry. For a molecule like 3-(3-Bromophenyl)-2-methylacrylic acid, DFT calculations would typically be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. These calculations solve the Schrödinger equation within the DFT framework, often using a functional like B3LYP and a basis set such as 6-311++G(d,p), to find the lowest energy arrangement of its atoms.

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped using DFT. The MEP is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule. For this compound, the carboxylic acid group would be a region of high negative potential (nucleophilic), while the hydrogen of the hydroxyl group would be a site of positive potential (electrophilic). The bromine atom, with its electron-withdrawing nature, would also influence the electrostatic potential of the phenyl ring.

Molecular Orbital Analysis (HOMO-LUMO Energies)

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

A representative table of HOMO-LUMO energies for related compounds is provided below to illustrate the expected range of values.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source
Acrylic Acid--5.545 mdpi.com
Thiophene Derivatives--4.93 - 5.07 researchgate.net

Note: Specific HOMO and LUMO energy values for this compound are not available in the cited literature and would require dedicated computational analysis.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. They are instrumental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which are vital in drug discovery and materials science. Key descriptors for this compound include the Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of rotatable bonds.

As direct experimental or computational data for this compound is limited, the values for these descriptors can be estimated based on structurally similar compounds, such as m-Bromocinnamic acid, which is an isomer.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. For m-Bromocinnamic acid, the TPSA is calculated to be 37.3 Ų. nih.gov This value suggests that this compound is likely to have good membrane permeability.

LogP: LogP is a measure of a compound's lipophilicity or hydrophobicity. It plays a crucial role in determining how a drug is distributed in the body and how it interacts with biological membranes. The predicted XLogP3 value for m-Bromocinnamic acid is 2.6. nih.gov This moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability.

Rotatable Bonds: The number of rotatable bonds influences a molecule's conformational flexibility. A higher number of rotatable bonds can be associated with lower oral bioavailability. For m-Bromocinnamic acid, there are 2 rotatable bonds (excluding the carboxylic acid group).

The predicted molecular descriptors for this compound, based on its isomer m-Bromocinnamic acid, are summarized in the table below.

DescriptorPredicted ValueSignificance
Molecular FormulaC10H9BrO2Indicates the elemental composition of the molecule. sigmaaldrich.com
Molecular Weight241.08 g/molRepresents the mass of one mole of the compound. sigmaaldrich.com
Topological Polar Surface Area (TPSA)37.3 ŲPredicts membrane permeability; values below 140 Ų are generally associated with good oral bioavailability. nih.gov
LogP (XLogP3)2.6Indicates the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Number of Rotatable Bonds2Relates to the conformational flexibility of the molecule.
Hydrogen Bond Donors1The carboxylic acid group can donate a hydrogen bond.
Hydrogen Bond Acceptors2The two oxygen atoms of the carboxylic acid can accept hydrogen bonds.

Molecular Docking Simulations with Biological Receptors (from related compounds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While there are no specific molecular docking studies published for this compound, studies on structurally related compounds can provide valuable insights into its potential biological targets. For instance, various bromophenyl derivatives have been investigated as inhibitors of enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in inflammation, and matrix metalloproteinases (MMPs), which play a role in cancer progression.

A hypothetical docking study would involve preparing the 3D structure of this compound and the target receptor, followed by running a docking algorithm to generate and score various binding poses. The results would provide a model of the ligand-receptor complex, highlighting the key interactions responsible for binding and offering a rationale for the compound's potential biological activity. This information can then guide the synthesis and biological evaluation of the compound and its analogs.

Synthesis and Characterization of Derivatives and Analogs of 3 3 Bromophenyl 2 Methylacrylic Acid

Ester Derivatives (e.g., Methyl and Ethyl Esters)

The conversion of 3-(3-bromophenyl)-2-methylacrylic acid into its corresponding esters, such as methyl and ethyl esters, is a fundamental chemical transformation. This is typically achieved through esterification reactions. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst.

A relevant synthetic protocol is demonstrated in the preparation of ethyl 3-bromo-4-methoxyphenylacetate, where the corresponding carboxylic acid is heated in ethanol (B145695) with a catalytic amount of concentrated hydrochloric acid for an extended period to yield the ethyl ester. This direct esterification approach is a standard procedure for converting carboxylic acids to esters. google.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC), and the final product is purified through methods such as distillation or column chromatography.

Another related synthesis for a similar structural backbone is the Knoevenagel condensation, used to produce (E)-ethyl 3-(3-bromophenyl)-2-cyanoacrylate. nih.gov This reaction involves condensing 3-bromobenzaldehyde (B42254) with ethyl 2-cyanoacetate in ethanol using triethylamine (B128534) as a basic catalyst. nih.gov While this yields a cyanoacrylate rather than a methylacrylate, it represents an alternative route to building the 3-(3-bromophenyl)acrylate skeleton.

Table 1: Representative Synthesis of a Brominated Phenylacetate Ester

Reactant 1 Reactant 2 Catalyst Conditions Product Reference

Amide Derivatives (e.g., N-(2-Arylethyl)-2-methylprop-2-enamides)

Amide derivatives of acrylic acids are of significant interest, particularly in polymer science. A series of N-(2-arylethyl)-2-methylprop-2-enamides have been synthesized with high yields through the acylation of 2-arylethylamines. mdpi.comnih.govresearchgate.net This procedure involves the reaction of a substituted 2-arylethylamine with methacryloyl chloride in a solvent like ethylene (B1197577) dichloride, using triethylamine to neutralize the hydrogen chloride byproduct. mdpi.com

Among the synthesized compounds was N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, a structural isomer of an amide directly derivable from this compound. mdpi.comnih.gov The reaction proceeds efficiently at room temperature, and the resulting amide products are isolated after filtration and washing. mdpi.com The structures of these compounds were confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HR-MS). mdpi.comresearchgate.net These amide monomers are designed to act as functionalized templates for creating molecularly imprinted polymers. mdpi.comnih.gov

Table 2: Synthesis of Substituted N-(2-Arylethyl)-2-methylprop-2-enamides

2-Arylethylamine Substituent Acylating Agent Solvent Base Product Yield (%) Reference
4-F Methacryloyl chloride Ethylene dichloride Triethylamine N-(2-(4-Fluorophenyl)ethyl)-2-methylprop-2-enamide 73 mdpi.com
4-Cl Methacryloyl chloride Ethylene dichloride Triethylamine N-(2-(4-Chlorophenyl)ethyl)-2-methylprop-2-enamide 94 mdpi.com
4-Br Methacryloyl chloride Ethylene dichloride Triethylamine N-(2-(4-Bromophenyl)ethyl)-2-methylprop-2-enamide 82 mdpi.com
4-OMe Methacryloyl chloride Ethylene dichloride Triethylamine N-(2-(4-Methoxyphenyl)ethyl)-2-methylprop-2-enamide 79 mdpi.com

Polymeric Derivatives (e.g., Poly[2-(3-p-bromophenyl-3-methylcyclobutyl)-2-hydroxyethylmethacrylate])

The synthesis of polymeric materials from derivatives of this compound allows for the creation of advanced functional materials. While the specifically named polymer, Poly[2-(3-p-bromophenyl-3-methylcyclobutyl)-2-hydroxyethylmethacrylate], is highly complex and not detailed in available literature, a relevant application is found in the creation of molecularly imprinted polymers (MIPs). mdpi.comresearchgate.net

In an exemplary synthesis, the amide derivative N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide was used as a functional monomer and template. mdpi.comresearchgate.net This monomer was polymerized with divinylbenzene, which acts as a cross-linking agent, to form a rigid polymer matrix. mdpi.comnih.gov Subsequently, the amide linkage was hydrolyzed to remove the N-(2-(4-bromophenyl)ethyl) template, leaving behind specifically shaped cavities within the polymer. researchgate.net These cavities exhibit a high affinity for rebinding the template molecule or structurally similar analytes like tyramine (B21549) and L-norepinephrine. mdpi.comresearchgate.net

Table 3: Components for Molecularly Imprinted Polymer Synthesis

Component Function Example Material Reference
Functional Monomer Provides template and polymerizable group N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide mdpi.comresearchgate.net
Cross-linker Forms the polymer backbone Divinylbenzene mdpi.comnih.gov
Polymerization Method to initiate polymer formation Not specified, typical free-radical polymerization mdpi.com

Organometallic Complexes (e.g., Organotin(IV) Carboxylate Complexes of Fluoro-Analogs)

Carboxylic acids, including analogs of this compound, can be used as ligands to form organometallic complexes. Research has been conducted on the synthesis of organotin(IV) carboxylate complexes using fluoro-analogs, such as 3-(4-fluorophenyl)-2-methylacrylic acid. nih.gov

The general synthetic method involves a two-step process. nih.gov First, the carboxylic acid ligand is deprotonated using a base, such as sodium bicarbonate or sodium ethoxide, to form its carboxylate salt (e.g., sodium 3-(4-fluorophenyl)-2-methylacrylate). nih.govrsc.org This salt is then reacted with an organotin(IV) chloride, such as di-n-butyltin dichloride ((n-C₄H₉)₂SnCl₂), typically by refluxing in a dry organic solvent like chloroform (B151607) or benzene (B151609). nih.govrsc.org The resulting organotin(IV) carboxylate complex precipitates or is isolated after removing the sodium chloride byproduct and evaporating the solvent. nih.gov These complexes are characterized by various spectroscopic techniques, including FT-IR, ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy. nih.gov

Table 4: General Synthesis of Organotin(IV) Carboxylate Complexes from a Fluoro-Analog

Reactant 1 (Ligand Salt) Reactant 2 (Organotin Halide) Solvent Reaction Type Product Type Reference
Sodium salt of 3-(4-Fluorophenyl)-2-methylacrylic acid Di-n-butyltin dichloride Chloroform Salt metathesis Di-n-butyltin(IV) bis(3-(4-fluorophenyl)-2-methylacrylate) nih.gov

Biologically Inspired Analogs (e.g., (E)-3-(3,4-Dihydroxyphenyl)-2-methylacrylic acid subunit in Hygromycin A)

A significant biologically inspired analog is the (E)-3-(3,4-dihydroxyphenyl)-2-methylacrylic acid moiety, which forms a core component of the antibiotic Hygromycin A. nih.govresearchgate.net This natural product, produced by Streptomyces hygroscopicus, inhibits protein synthesis in bacteria. nih.govnih.gov The structure of Hygromycin A consists of three distinct subunits, with the (E)-3-(3,4-dihydroxyphenyl)-2-methylacrylic acid fragment (referred to as subunit B) linking the other two parts. researchgate.net

Stable-isotope incorporation studies have elucidated the biosynthetic pathway of this subunit. nih.govnih.gov It is not derived from common amino acids like tyrosine or phenylalanine. nih.gov Instead, its formation is consistent with a polyketide synthase-type mechanism. nih.gov The pathway begins with 4-hydroxybenzoic acid, which is itself derived from the shikimic acid pathway intermediate, chorismic acid. nih.gov The activated form, 4-hydroxybenzoyl-CoA, undergoes a condensation reaction with a methylmalonyl-CoA unit to generate the carbon skeleton of the dihydroxylated α-methylcinnamic acid moiety. nih.govresearchgate.net The addition of the second hydroxyl group at the 3-position can occur either before or after this key condensation step. nih.gov

Table 5: Biosynthesis of the (E)-3-(3,4-Dihydroxyphenyl)-2-methylacrylic Acid Subunit of Hygromycin A

Precursor / Intermediate Enzyme / Process Type Function Resulting Structure Reference
Chorismic acid Chorismate lyase Synthesis of p-hydroxybenzoate 4-Hydroxybenzoic acid nih.gov
4-Hydroxybenzoic acid Acyl-CoA synthetase (putative) Activation to thioester 4-Hydroxybenzoyl-CoA nih.gov
4-Hydroxybenzoyl-CoA + Methylmalonyl-CoA Polyketide Synthase (PKS) Condensation and decarboxylation (E)-3-(4-hydroxyphenyl)-2-methylacrylic acid backbone nih.govnih.gov

Mechanistic Studies of Biological Interactions Involving 3 3 Bromophenyl 2 Methylacrylic Acid Analogs

DNA Interaction Studies (e.g., Intercalation by Organotin Complexes of Analogs)

Organotin (IV) complexes, particularly those derived from carboxylic acids like cinnamic acid and its analogs, have been a focus of DNA interaction studies due to their potential as therapeutic agents. researchgate.net The primary mechanism by which these complexes are believed to interact with DNA is intercalation. researchgate.nettandfonline.combsmiab.org This process involves the insertion of a planar molecule or part of a molecule between the base pairs of the DNA double helix. zu.edu.ua

The interaction is influenced by several factors, including the coordination number of the central tin atom and the nature of the organic groups attached to it. researchgate.netresearchgate.net For instance, organotin complexes with planar ligands can more readily intercalate into the DNA base pairs. researchgate.netresearchgate.net This binding can alter the local structure of DNA, potentially inhibiting processes like replication and gene expression, which is a key mechanism for many anticancer drugs. researchgate.net

Studies on organotin cinnamate (B1238496) complexes have shown that they can bind to calf thymus DNA (CT-DNA) via an intercalative mode. researchgate.net The binding affinity is often significant, with binding constants (Kb) in the order of 10⁴ M⁻¹, indicating a strong interaction. researchgate.net Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and viscosity measurements are used to confirm this intercalative binding. An increase in the viscosity of a DNA solution upon addition of a compound is a classic sign of intercalation, as the DNA helix must lengthen to accommodate the inserted molecule. mdpi.com Furthermore, comet assays have demonstrated that some organotin complexes can induce DNA damage in cancer cells, leading to apoptosis. mdpi.com

Table 1: DNA Binding Characteristics of Organotin(IV) Complexes

Complex Type Ligand Binding Mode Binding Constant (Kb) Method Reference
Organotin(IV) Cinnamate Cinnamic Acid Intercalation 7.64 x 10⁴ M⁻¹ UV-Vis, Fluorescence, Viscosity researchgate.net
Diorganotin(IV) Aroylhydrazone Intercalation - Viscosity, Spectroscopy mdpi.com
Organotin(IV) 4-Chlorophenoxyacetate Intercalation - Molecular Docking nih.gov
Organotin(IV) 5-Chlorosalicylate Intercalation - UV-Vis Spectroscopy tandfonline.comresearchgate.net

Data is illustrative and compiled from findings in the cited research.

Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase and Phosphate Inhibitors by Thiazolopyrimidine Carboxylates)

Analogs of 3-(3-bromophenyl)-2-methylacrylic acid, particularly cinnamic acid derivatives, have been shown to inhibit various enzymes through different mechanisms.

One notable target is aldehyde dehydrogenase (ALDH). Certain cinnamic acid derivatives act as potent inhibitors of the low Km mitochondrial ALDH by competing with the cofactor NAD+ for its binding site. nih.gov This competitive inhibition mechanism means the inhibitor directly binds to the active site of the enzyme, preventing the substrate from binding. The inhibition is specific, with these derivatives showing little effect on other NAD+-dependent dehydrogenases. nih.gov

Another class of enzymes inhibited by these analogs is polyphenol oxidase (PPO), which is responsible for enzymatic browning in fruits. Cinnamic acid exhibits a non-competitive inhibition mechanism against both soluble and membrane-bound PPO. nih.govmdpi.com In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.

While specific studies on acetylcholinesterase (AChE) inhibition by this compound are not prevalent, derivatives of related scaffolds like acridines are known AChE inhibitors. nih.gov The general mechanism for many AChE inhibitors involves binding to the active site of the enzyme, which features an anionic site and an esteratic site, thereby preventing the breakdown of the neurotransmitter acetylcholine. wikipedia.orgnih.gov Cinnamic acid derivatives have also been investigated for their potential to inhibit AChE. nih.gov

Table 2: Enzyme Inhibition by Cinnamic Acid Analogs

Enzyme Inhibitor Mechanism of Inhibition Target Organism/System Reference
Aldehyde Dehydrogenase (low Km) α-cyano-3,4-dihydroxythiocinnamamide Competitive (with NAD+) Rat Liver Mitochondria nih.gov
Polyphenol Oxidase (PPO) Cinnamic Acid Non-competitive Peach Fruit nih.govmdpi.com

Cellular Metabolic Pathway Modulation (e.g., Glycolysis Inhibition by 3-Bromopyruvate (B3434600) via Hexokinase II Covalent Modification and Apoptosis Induction)

A key example of metabolic pathway modulation by an analog is the action of 3-bromopyruvate (3-BP), a small-molecule alkylating agent. 3-BP is a potent inhibitor of glycolysis, a metabolic pathway that cancer cells heavily rely on for energy production (the Warburg effect). The primary target of 3-BP is Hexokinase II (HKII), the first enzyme in the glycolytic pathway.

The mechanism involves the alkylation of cysteine residues on HKII by 3-BP. This leads to a covalent modification of the enzyme, causing its inhibition. This inhibition has several downstream consequences:

ATP Depletion: By blocking the first step of glycolysis, 3-BP effectively cuts off a major source of ATP production, leading to rapid cellular energy depletion and cell death.

Dissociation from Mitochondria: HKII is often bound to the outer mitochondrial membrane, where it gains preferential access to ATP. Inhibition by 3-BP causes HKII to detach from the mitochondria. This dissociation disrupts the protective, anti-apoptotic role of mitochondrial-bound HKII.

Induction of Apoptosis: The detachment of HKII from the mitochondria can promote the release of apoptosis-inducing factors, triggering programmed cell death.

While HKII is a primary target, research indicates that 3-BP can also inhibit other glycolytic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), further contributing to its cytotoxic effects.

Anti-Microbial Activity Mechanisms

Derivatives of acrylic and cinnamic acid exhibit significant antimicrobial properties, and the mechanisms are multifaceted. The presence of a bromine substituent has been shown to enhance this activity. nih.govresearchgate.net

Key mechanisms of antimicrobial action include:

Membrane Disruption: Cinnamic acid and its derivatives can disrupt the plasma membrane of microbial cells. mdpi.com This compromises the integrity of the cell, leading to leakage of intracellular components and cell death.

Cell Wall Interaction: For fungi, some cinnamide derivatives have been shown to interact directly with ergosterol, a crucial component of the fungal cell wall, and with the cell wall itself, weakening its structure. mdpi.com

Enzyme Inhibition: Cinnamic acids may inhibit microbial enzymes essential for their survival. For instance, it has been proposed that they can inhibit benzoate (B1203000) 4-hydroxylase in fungi, an enzyme involved in detoxification. researchgate.net

Ion-Exchange Effect: For polymeric derivatives like poly(acrylic acid) (PAA), the antimicrobial action is thought to stem from an ion-exchange effect at the material's surface, which is most effective under slightly acidic conditions. nih.gov

Biofilm Inhibition: Cinnamic acid derivatives have demonstrated a strong capacity to inhibit the formation of biofilms by pathogenic bacteria like Staphylococcus epidermidis, a crucial factor in their virulence. mdpi.com

The activity is often bactericidal, meaning the compounds actively kill the bacteria rather than just inhibiting their growth. mdpi.com

Antioxidant Mechanisms

Cinnamic acid and its derivatives are recognized for their antioxidant properties, which are primarily attributed to their chemical structure, featuring a phenyl ring, a carboxylic acid group, and an alkene bridge. These features allow them to act as effective radical scavengers.

The primary antioxidant mechanisms include:

Radical Scavenging: These compounds can donate a hydrogen atom from their phenolic hydroxyl groups (if present) or other active sites to neutralize free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This process interrupts the chain reactions of oxidation.

Inhibition of Lipid Peroxidation: They can prevent the oxidative degradation of lipids in cell membranes, a process known as lipid peroxidation, which is a major cause of cellular damage from oxidative stress.

Metal Chelation: Some derivatives can form complexes with metal ions like iron and copper. This is significant because these metals can catalyze the formation of highly reactive oxygen species (ROS). By chelating the metals, the compounds render them inactive.

The antioxidant capacity can be influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring. The presence of these electron-donating groups generally enhances the radical-scavenging activity.

Target-Specific Modulation in in vitro Systems

Analogs of this compound have demonstrated the ability to modulate specific biological targets in vitro, showcasing a high degree of selectivity.

A prominent example is the inhibition of the low Km mitochondrial aldehyde dehydrogenase by cinnamic acid derivatives. These compounds show potent inhibition of this specific enzyme while having minimal effect on other dehydrogenases like lactate (B86563) dehydrogenase or glyceraldehyde-3-phosphate dehydrogenase, indicating a high level of target specificity. nih.gov This inhibition is achieved by competing with the enzyme's cofactor, NAD+. nih.gov

Another example of specific modulation is seen with 3-bromopyruvate (3-BP). While it is known as a glycolysis inhibitor targeting Hexokinase II, studies have revealed that it also affects other key enzymes involved in cellular energy metabolism, including succinate (B1194679) dehydrogenase (SDH) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This multi-target action contributes to its potent anti-cancer effects.

More recently, a charge-driven strategy has been developed using carbonylacrylic amides, which are structurally related to acrylic acids. These compounds were used for the covalent modification of Ras GTPase-activating protein-binding protein 1 (G3BP1). This modification alters the protein's conformation and inhibits its ability to mediate the formation of stress granules, which are implicated in diseases like cancer. This represents a novel strategy for the rational and target-specific modulation of biomolecular condensates.

Applications in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediates in Pharmaceutical Syntheses

While not a final drug product itself, 3-(3-Bromophenyl)-2-methylacrylic acid and its derivatives are valuable as intermediates in the synthesis of pharmaceutically active compounds. acs.orgdrugbank.com The presence of multiple reactive sites allows for its incorporation into larger, more complex molecular architectures.

A notable application area is in the synthesis of quinoline-based structures. For example, related compounds such as brominated acrylic esters have been cited in patents for the preparation of intermediates leading to Imiquimod, an immune response modifier. google.comnih.gov A patent for Imiquimod intermediates describes the use of 3-bromo-3-(2-bromophenyl)-2-methyl-acrylic acid ethyl ester in a multi-step synthesis. google.com This highlights the role of the bromophenyl acrylic acid scaffold in constructing the core of such therapeutic agents. The general structure is crucial for building heterocyclic systems that are central to the activity of many drugs. researchgate.net The title compound, with its specific substitution pattern, represents a key starting material for creating diverse libraries of compounds for drug discovery. drugbank.comresearchgate.netpharmaffiliates.compharmacompass.com

Precursors for Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and functionality to a specific target molecule. nih.gov These "plastic antibodies" are created by polymerizing functional monomers around a template molecule. After polymerization, the template is removed, leaving behind a cavity that can selectively rebind the target.

Methacrylic acid and its esters are frequently used as functional monomers in the production of MIPs due to the ability of the carboxylic acid group to form hydrogen bonds and other non-covalent interactions with the template molecule. nih.govrsc.org A study detailed the synthesis of a hybrid molecularly imprinted poly(methacrylic acid-trimethylolpropane trimethacrylate)-silica (MIP) for the selective extraction of folic acid from aqueous solutions. nih.gov The methacrylic acid component was crucial for creating the specific recognition sites.

This compound is a highly suitable candidate for a functional monomer in MIP synthesis. Its key features include:

Carboxylic Acid Group: Forms strong hydrogen bonds with suitable template molecules.

Aromatic Ring: Can participate in π-π stacking interactions.

Bromo-substituent: Can engage in halogen bonding, offering an additional mode of interaction to enhance selectivity.

Polymerizable Alkene: Allows it to be incorporated into the cross-linked polymer network.

By leveraging these interactions, MIPs synthesized using this compound could be designed for the selective recognition and separation of a wide range of analytes, from small organic molecules to larger biological compounds.

Catalytic Applications (e.g., Organotin(IV) carboxylates in Transesterification)

Organotin(IV) carboxylates are a class of organometallic compounds widely recognized for their catalytic activity in various organic reactions, most notably in esterification and transesterification processes. acs.orgnih.govresearchgate.net These compounds are typically synthesized by reacting a carboxylic acid with an organotin(IV) oxide or halide. sysrevpharm.orgnih.gov

This compound can serve as the carboxylate ligand in the formation of such catalysts. For instance, reacting it with a diorganotin(IV) oxide, like dibutyltin(IV) oxide, would yield a dibutyltin(IV) bis(3-(3-bromophenyl)-2-methylacrylate) complex.

The resulting organotin(IV) carboxylate acts as a Lewis acid catalyst. The general mechanism for transesterification involves the coordination of the carbonyl oxygen of the substrate ester to the electrophilic tin center. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by an alcohol. rsc.orgpreprints.orgrsc.org This catalytic pathway is highly efficient for producing a variety of esters, including the synthesis of biodiesel from vegetable oils. researchgate.net The unique electronic and steric properties imparted by the 3-(3-bromophenyl)-2-methylacrylate ligand could modulate the activity and selectivity of the resulting organotin catalyst. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The future synthesis of 3-(3-Bromophenyl)-2-methylacrylic acid and its analogues will likely be guided by the principles of green chemistry, aiming for higher efficiency, reduced environmental impact, and the use of renewable resources.

Current industrial production of bulk chemicals like acrylic acid often relies on petrochemical feedstocks and energy-intensive processes. acs.orgthermofisher.com A significant future direction will be the adaptation of sustainable methods for the synthesis of highly substituted and functionalized acrylic acids like the title compound. Research into bio-based production routes, which utilize renewable feedstocks such as lactic acid, glycerol, or furfural, is a promising avenue. acs.orgthermofisher.comnih.govacs.orgnih.gov For instance, the catalytic dehydration of bio-derived lactic acid is a known green route to acrylic acid, and future work could explore its extension to substituted derivatives. acs.orgthermofisher.comwikipedia.org Similarly, processes starting from furfural, a biomass-derived platform chemical, have been developed for acrylic acid synthesis and could potentially be adapted. nih.govsciencestruck.com

Another critical area of exploration is the development of novel catalytic systems. This includes the use of biocatalysts, such as enzymes, which can offer high selectivity and operate under mild reaction conditions. nih.gov Photocatalytic methods, which utilize light to drive chemical reactions, also present a sustainable alternative to traditional thermal processes. nih.govsciencestruck.com The direct carboxylation of appropriate precursors using carbon dioxide as a C1 source is another highly attractive, though challenging, goal for sustainable synthesis. researchgate.net Research in these areas could lead to more environmentally benign and economically viable routes to this compound.

Design and Synthesis of New Derivatives with Tunable Electronic and Steric Properties

The inherent functionality of this compound provides a versatile platform for the design and synthesis of a wide array of new derivatives with tailored properties. Future research will focus on leveraging its structure to fine-tune electronic and steric characteristics for specific applications.

Furthermore, the methyl group on the acrylic backbone introduces specific steric constraints that influence the molecule's conformation and its interactions with other molecules. The synthesis of analogues with different alkyl or aryl groups at this position would allow for the systematic investigation of steric effects on reactivity and binding affinities. The carboxylic acid group itself is a versatile site for modification, readily forming esters, amides, and other derivatives. mdpi.com This opens up possibilities for creating a library of compounds with a wide spectrum of physicochemical properties, from hydrophobic to hydrophilic, and with varying degrees of flexibility and rigidity.

Advanced Mechanistic Studies of Intramolecular and Intermolecular Interactions

A deeper understanding of the subtle interplay of forces within and between molecules of this compound is crucial for predicting its behavior and designing new materials and biologically active compounds. Future research will employ advanced analytical techniques to probe these interactions in detail.

Intramolecular Interactions: The conformation of this compound is influenced by a balance of steric and electronic effects. Intramolecular hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen is a key feature of acrylic acids, affecting their acidity and reactivity. rsc.orgrsc.org Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, coupled with computational studies, can provide detailed insights into the preferred conformations and the strength of these intramolecular interactions. nih.govresearchgate.netgoogle.com

Intermolecular Interactions: In the solid state and in solution, molecules of this compound can self-assemble through a network of intermolecular interactions. Hydrogen bonding between the carboxylic acid groups of adjacent molecules is a dominant force, leading to the formation of dimers or larger aggregates. nih.gov The bromophenyl group can participate in halogen bonding and π-π stacking interactions, further influencing the supramolecular architecture. sciencestruck.comnih.gov X-ray crystallography will be an indispensable tool for elucidating the precise three-dimensional arrangement of molecules in the solid state, revealing the nature and geometry of these intermolecular contacts. acs.orgnih.gov Understanding these interactions is fundamental for controlling the crystal engineering and polymorphism of this compound and its derivatives.

Expanding Computational Studies for Predictive Modeling of Reactivity and Interactions

Computational chemistry offers a powerful and increasingly indispensable toolkit for accelerating the discovery and design of new molecules and materials. Future research on this compound will undoubtedly leverage a range of computational methods to predict its properties and guide experimental efforts.

Quantum Chemical Calculations: Density Functional Theory (DFT) will be a cornerstone for investigating the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govmdpi.commaastrichtuniversity.nl DFT calculations can provide valuable insights into:

Reaction Mechanisms: Elucidating the transition states and energy barriers for various synthetic transformations. nih.gov

Spectroscopic Properties: Predicting vibrational (IR and Raman) and electronic (UV-Vis) spectra to aid in experimental characterization. mdpi.com

Reactivity Indices: Calculating parameters such as HOMO-LUMO gaps, electrostatic potentials, and atomic charges to predict sites of electrophilic and nucleophilic attack. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models: For applications in areas like drug discovery or materials science, QSAR models can be developed to correlate the structural features of a series of derivatives with their observed biological activity or physical properties. nih.govacs.orgnih.gov By identifying key molecular descriptors that govern a particular outcome, these models can be used to predict the properties of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations: To understand the behavior of this compound in a condensed phase, such as in solution or within a polymer matrix, MD simulations will be invaluable. researchgate.netacs.org These simulations can provide a dynamic picture of:

Solvation and Aggregation: How the molecule interacts with solvent molecules and how it self-assembles. researchgate.net

Conformational Dynamics: The flexibility of the molecule and the accessible conformations in different environments.

Interactions with Biomolecules or Materials: How the molecule binds to a biological target or integrates into a material.

The synergy between these computational approaches will enable a more rational and efficient design of new derivatives of this compound with desired functionalities.

Investigation of Emerging Applications in Functional Materials and Chemical Biology

The unique combination of a polymerizable acrylic acid moiety and a functionalizable bromophenyl group makes this compound a promising building block for a variety of advanced applications in both functional materials and chemical biology.

Functional Materials: The acrylic acid group can readily undergo polymerization to form homopolymers or be incorporated as a comonomer in copolymers. wikipedia.org This opens the door to the creation of a wide range of functional polymers. The presence of the bromophenyl group provides a handle for post-polymerization modification, allowing for the introduction of further functionalities. Potential applications in materials science include:

Smart Hydrogels: Acrylic acid-based hydrogels can exhibit stimuli-responsive behavior, for example, to changes in pH. researchgate.net The incorporation of the bromophenyl group could be used to tune the swelling properties or to introduce specific binding sites.

Functional Coatings and Adhesives: Polymers derived from this monomer could be used to create coatings with tailored surface properties, such as hydrophobicity or biocompatibility. sciencestruck.com

Porous Organic Polymers (POPs): The bromo-functionalized phenyl ring makes this compound a suitable monomer for the synthesis of POPs via cross-coupling reactions, which could have applications in gas storage and separation. nih.gov

Metal-Organic Frameworks (MOFs): Acrylic acid-functionalized linkers can be used to construct MOFs with specific adsorption properties, for example, for the selective recovery of rare-earth elements. acs.org

Chemical Biology: Substituted acrylic acids and their derivatives have been explored as chemical probes and leads for drug discovery. nih.gov The structural motifs present in this compound suggest several potential avenues for investigation in chemical biology:

Enzyme Inhibitors: The α,β-unsaturated carbonyl system is a known Michael acceptor and could potentially act as a covalent inhibitor of enzymes with nucleophilic residues in their active sites.

Biological Probes: The bromine atom can be replaced with a fluorescent tag or a biotin (B1667282) moiety to create chemical probes for studying biological processes.

Drug Discovery Scaffolds: The molecule itself can serve as a starting point for the synthesis of more complex molecules with potential therapeutic activity. The ability to easily modify both the phenyl ring and the acrylic acid group allows for the creation of diverse chemical libraries for screening against various biological targets. nih.gov

The exploration of these emerging applications will be a key driver for future research on this compound and its derivatives, potentially leading to the development of novel materials and therapeutic agents.

Q & A

Basic Synthesis

Q: What is a reliable method for synthesizing 3-(3-Bromophenyl)-2-methylacrylic acid? A: A validated synthesis route involves condensation of 3-bromobenzaldehyde with methylmalonic acid in pyridine, catalyzed by piperidine. The reaction is heated on a steam bath (24 h), followed by acidification with HCl to precipitate the product. Recrystallization from ethanol yields pure crystals (90% yield, m.p. 321 K) .

Basic Characterization

Q: What analytical techniques are essential for characterizing this compound? A: Key methods include:

  • Melting Point Analysis : Confirms purity (e.g., m.p. ~321 K) .
  • NMR/IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • X-ray Crystallography : Resolves bond lengths (e.g., C=C: 1.339 Å, C–O: 1.250–1.271 Å) and hydrogen bonding networks .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yield or purity? A: Variables to test:

  • Catalyst : Replace piperidine with DBU for faster kinetics.
  • Solvent : Compare pyridine with DMF for solubility effects.
  • Temperature : Assess shorter reaction times under microwave irradiation.
    Post-synthetic purification via column chromatography (ethyl acetate/hexane) can enhance purity .

Crystallographic Analysis

Q: What structural insights does X-ray crystallography provide? A: Key findings include:

Parameter Value
C=C bond length1.339 (3) Å
C–O bond lengths1.250–1.271 Å
Intermolecular H-bondsO1–H1···O2 (2.63 Å)

Centrosymmetric dimers form via O–H···O hydrogen bonds (R₂²(8) motif), with additional stabilization from π–π interactions (Cg···Cg: 3.006–3.396 Å) .

Pharmacological Potential

Q: What biological activities are suggested by structural analogs? A: Cinnamic acid derivatives exhibit:

  • Antitumor Activity : Inhibition of kinase enzymes via π-stacking interactions.
  • Antihyperglycemic Effects : Modulation of glucose transporters.
  • Antioxidant Properties : Radical scavenging by the α,β-unsaturated carbonyl system.
    Structure-activity relationship (SAR) studies should prioritize bromine’s electronic effects on binding .

Resolving Data Contradictions

Q: How to address discrepancies in reported biological activities? A:

Comparative Assays : Test the compound alongside analogs (e.g., 3-(4-Bromophenyl)-2-methylacrylic acid) under identical conditions.

Crystallographic Validation : Confirm structural consistency to rule out polymorphic effects.

Computational Modeling : Use DFT to assess electronic differences influencing receptor binding .

Intermolecular Interactions

Q: How do hydrogen bonds and π–π interactions influence crystal packing? A:

  • Hydrogen Bonds : O1–H1···O2 forms dimers, while C8–H8···O2 links dimers into chains.
  • π–π Stacking : Benzene ring centroids (Cg) interact at 3.006–3.396 Å, stabilizing the lattice.
  • C–H···π Interactions : Methyl groups engage with aromatic rings (3.610 Å), enhancing packing efficiency .

Stability Under Ambient Conditions

Q: How does the compound degrade under varying pH or light exposure? A:

  • Acidic/Base Stability : Monitor via HPLC after 24 h in 0.1 M HCl/NaOH.
  • Photodegradation : Expose to UV light (254 nm) and track decomposition by TLC.
    Carboxylic acid protonation/deprotonation may alter solubility and reactivity .

Computational Modeling

Q: What computational tools predict electronic properties or reactivity? A:

  • DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces.
  • Molecular Dynamics : Simulate ligand-receptor binding (e.g., with GROMACS).
  • ADMET Prediction : Use SwissADME to forecast pharmacokinetics .

Advanced Applications in Drug Design

Q: How can the compound be modified for enhanced bioactivity? A:

  • Bioisosteric Replacement : Substitute Br with CF₃ to improve lipophilicity.
  • Ester Prodrugs : Mask the carboxylic acid to enhance bioavailability.
  • Metal Complexation : Synthesize Sn or Pt complexes to explore anticancer mechanisms .

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